molecular formula C18H15FN2OS B2922064 (2E)-1-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one CAS No. 327094-33-7

(2E)-1-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B2922064
CAS No.: 327094-33-7
M. Wt: 326.39
InChI Key: IQVNMMVBSUUHKO-FMIVXFBMSA-N
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Description

(2E)-1-[2-(Ethylsulfanyl)-1H-benzimidazol-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one is a chalcone derivative characterized by a benzimidazole core substituted with an ethylsulfanyl group at position 2, a 4-fluorophenyl moiety at the β-position of the enone system, and an α,β-unsaturated ketone backbone. This compound belongs to a broader class of chalcones, which are recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

(E)-1-(2-ethylsulfanylbenzimidazol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS/c1-2-23-18-20-15-5-3-4-6-16(15)21(18)17(22)12-9-13-7-10-14(19)11-8-13/h3-12H,2H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVNMMVBSUUHKO-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=CC=CC=C2N1C(=O)C=CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC1=NC2=CC=CC=C2N1C(=O)/C=C/C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-1-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one is a synthetic derivative of benzimidazole, a class of heterocyclic compounds known for their diverse biological activities. This article focuses on the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound is characterized by a benzimidazole core with an ethylsulfanyl substituent and a 4-fluorophenyl group attached to a propenone moiety. This structural configuration is crucial for its biological activity.

1. Anticancer Activity

Research indicates that derivatives of benzimidazole, including the compound , exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it has been reported to suppress tumor growth in MCF cell lines with an IC50 value indicating effective cytotoxicity .

2. Antimicrobial Properties

The compound has also displayed antimicrobial activity against various pathogens. Studies have demonstrated that benzimidazole derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infectious diseases .

3. Anti-inflammatory Effects

Preliminary data suggest that compounds similar to this compound possess anti-inflammatory properties. These effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Anticancer Activity : A recent study demonstrated that a benzimidazole derivative similar to our compound significantly inhibited the proliferation of U87 glioblastoma cells with an IC50 value lower than standard chemotherapeutics like Doxorubicin .
  • Antimicrobial Screening : In another study, various benzimidazole derivatives were screened for their antimicrobial properties, revealing that some exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Data Table: Biological Activity Overview

Activity TypeExperimental ModelIC50 Value (µM)Reference
AnticancerMCF Cell Lines25.72 ± 3.95
AntimicrobialMRSAVaries
Anti-inflammatoryIn vitro modelsNot specified

Comparison with Similar Compounds

Key Observations :

  • Benzimidazole vs.
  • Halogen Effects : Bromine in increases molecular weight and polarizability compared to fluorine, which may alter binding affinity and solubility.
  • Functional Groups : Ethylsulfanyl (target) vs. ethoxy () groups modulate electronic and steric properties, affecting metabolic stability and bioavailability.

Physicochemical and Crystallographic Properties

Crystallographic data from analogs reveal structural trends:

Compound Space Group Unit Cell Parameters (Å, °) Dihedral Angle (Aryl Rings) Hydrogen Bonding Reference
(2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one P21/n a = 4.0060, b = 23.1253, c = 13.4933, β = 96.344 8.49° C–H⋯O, C–H⋯F, C–H⋯Br
(2E)-3-(2-Fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one - - Planar conformation C–H⋯O interactions
(E)-1-(4-Hydroxyphenyl)-3-(3-substituted-phenyl)prop-2-en-1-one - - Varied Intramolecular O–H⋯O

Key Observations :

  • Planarity: The enone system in adopts a planar conformation (C=C bond length ~1.33–1.34 Å), facilitating conjugation and stability.
  • Hydrogen Bonding : Bromine in participates in weak C–H⋯Br interactions, whereas hydroxyl groups in form stronger O–H⋯O bonds, influencing crystal packing and solubility.

Key Observations :

  • Fluorophenyl Role : The 4-fluorophenyl group (common in ) enhances electronegativity and bioavailability.
  • Benzimidazole Potential: Analogous benzimidazole-containing compounds show kinase inhibition , suggesting the target compound may share similar mechanisms.

Key Observations :

  • Base Catalysis: Aqueous NaOH or KOH in ethanol is standard .
  • Heterocycle Integration : Incorporating benzimidazole may require protective group strategies to avoid side reactions.

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